molecular formula C11H8ClNO3 B1404174 3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid CAS No. 839718-04-6

3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid

Cat. No. B1404174
M. Wt: 237.64 g/mol
InChI Key: UYKDCVDJVFTION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid” is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . Isoxazoles are found in some natural products and are used in the development of new therapeutic agents due to their high biological activity .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These methods have been significantly improved and modernized over time .


Molecular Structure Analysis

The molecular structure of isoxazoles, including “3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid”, is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom . A strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

Isoxazoles undergo various chemical reactions. For instance, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .

Safety And Hazards

While specific safety and hazard information for “3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid” is not available, similar compounds have been associated with various hazard statements, including H302, H315, H317, H319, H334, and H335 .

Future Directions

Isoxazoles, including “3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies, exploring their biological activities, and incorporating them into the synthesis of new classes of bioactive peptides .

properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-7-1-3-8(4-2-7)10-9(11(14)15)6-16-13-10/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKDCVDJVFTION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NOC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate (7.59 g, 30.16 mmol) was dissolved in THF-water (2:1, 225 ml), lithium hydroxide monohydrate (5.06 g, 120.6 mmol) was added, and the mixture was stirred at room temperature for 6 hours. THF was evaporated under reduced pressure, 2N hydrochloric acid was added to weakly acidify the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (7.14 g, 100%).
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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